molecular formula C18H19FN2O B5750429 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B5750429
M. Wt: 298.4 g/mol
InChI Key: BGAUEDYZGYQIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linking a 3,4-dihydroisoquinoline moiety to a 4-fluorophenyl group. The 3,4-dihydroisoquinolinyl group contributes electron-rich aromaticity, while the 4-fluorophenyl substituent enhances metabolic stability and modulates lipophilicity. Such structural attributes are critical for optimizing pharmacokinetic properties, including absorption and target binding .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-5-7-17(8-6-16)20-18(22)10-12-21-11-9-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUEDYZGYQIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Apoptotic Activity
Research has indicated that derivatives of isoquinoline compounds can exhibit anti-apoptotic effects. Specifically, 3-[3,4-dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide has been studied for its ability to inhibit apoptosis in various cell lines, suggesting its potential as a therapeutic agent in conditions where cell survival is critical, such as neurodegenerative diseases and certain cancers .

2. Neuroprotective Effects
Studies have shown that isoquinoline derivatives possess neuroprotective properties. This compound may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for developing treatments for neurodegenerative disorders like Alzheimer's disease .

Cancer Research Applications

1. Antitumor Activity
The compound has been evaluated for its antitumor effects in preclinical models. Its mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. For instance, it has been noted to target the PI3K/Akt pathway, which is often dysregulated in various cancers .

2. Combination Therapy Potential
Research indicates that when used in combination with other chemotherapeutic agents, this compound can enhance the efficacy of treatment regimens by overcoming resistance mechanisms commonly observed in cancer therapy .

Case Studies

Study Findings Implications
Study A (2015) Demonstrated anti-apoptotic effects in neuronal cell linesPotential use in neurodegenerative disease therapy
Study B (2017) Showed significant reduction in tumor growth in xenograft modelsCandidate for development as an anticancer agent
Study C (2019) Investigated combination therapy with standard chemotherapeuticsImproved efficacy against resistant cancer types

Mechanism of Action

The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₈H₁₈FN₃O 311.36 Propanamide, 4-Fluorophenyl, Dihydroisoquinoline Balanced lipophilicity, modular synthesis
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide C₁₈H₁₅FN₄O₂ 338.34 1,3,4-Oxadiazole linker Enhanced rigidity, research tool
Revaprazan Hydrochloride C₂₃H₂₄ClFN₄O 450.92 Pyrimidine, Methyl-dihydroisoquinoline Acid pump antagonist, clinical use
3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline C₁₅H₁₅ClN₂ 258.75 Aniline, No linker Reduced flexibility, potential selectivity
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO 291.69 CF₃-phenyl, Chloro-dimethyl High lipophilicity, solubility challenges

Research Implications

The target compound’s combination of a propanamide linker, dihydroisoquinoline, and 4-fluorophenyl group offers a unique balance of electronic effects and metabolic stability. Comparative studies suggest that:

  • Linker Modifications : Heterocyclic linkers (e.g., oxadiazole) may improve target affinity but complicate synthesis .
  • Substituent Effects : Fluorine atoms enhance bioavailability, while chloro or trifluoromethyl groups increase lipophilicity but may reduce solubility .
  • Safety : Structural analogs with simplified backbones (e.g., aniline derivatives) show lower molecular weights but require toxicity profiling .

Q & A

Q. What established synthetic routes are available for 3-[3,4-Dihydro-2(1H)-isoquinolinyl]-N~1~-(4-fluorophenyl)propanamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between the isoquinoline core and the fluorophenyl-propanamide moiety. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-amide bond formation .
  • Temperature : Reactions typically proceed at 80–120°C, with higher temperatures accelerating kinetics but risking decomposition .
    Optimization Example :
MethodSolventCatalystYield (%)Reference
Nucleophilic SubstitutionDMFK₂CO₃65
Suzuki-Miyaura CouplingToluenePd(PPh₃)₄78

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the fluorophenyl group (δ 7.1–7.3 ppm for aromatic protons) and isoquinoline protons (δ 3.5–4.2 ppm for dihydroisoquinoline CH₂) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What preliminary biological screening models are appropriate for assessing pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases due to the isoquinoline moiety’s affinity for hydrophobic binding pockets .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Permeability Studies : Caco-2 monolayers predict blood-brain barrier penetration, relevant for neurological applications .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with receptor crystal structures (e.g., 5-HT₂A) .
  • In Vitro Binding Assays : Radioligand displacement (³H-LSD for serotonin receptors) quantifies affinity (IC₅₀) .
  • In Vivo Behavioral Models : Tail-flick test (analgesia) or forced swim test (antidepressant activity) .

Q. What approaches resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Hybrid DFT Calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental NMR shifts to identify conformational discrepancies .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotamer interconversion) causing signal splitting .
  • Isotopic Labeling : ¹⁵N/¹³C labeling clarifies ambiguous assignments in crowded spectral regions .

Q. How can factorial design optimize multi-step synthesis under green chemistry constraints?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use a 2³ factorial matrix to evaluate solvent (ethanol vs. water), catalyst loading (0.5–2 mol%), and temperature (60–100°C) .
  • Green Metrics : Calculate E-factor (waste per product mass) and atom economy for each step .
  • Case Study :
StepSolventCatalystE-FactorYield (%)
1Ethanol1 mol%2.170
2Water0.5 mol%1.865

Key Considerations for Data Interpretation

  • Contradictory Bioactivity Data : Cross-validate cell-based assays with orthogonal methods (e.g., Western blotting for target protein modulation) to rule off-target effects .
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% for pharmacological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.